molecular formula C20H19F3N4O2 B5091667 1-[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol

1-[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol

Cat. No.: B5091667
M. Wt: 404.4 g/mol
InChI Key: QRZLPHWJSKJFSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and triazine intermediates, followed by their coupling with the piperidine derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the triazine ring can produce dihydrotriazines.

Scientific Research Applications

1-[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(Furan-2-yl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol
  • 1-[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]-4-phenylpiperidin-4-ol

Uniqueness

1-[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-[5-(5-methylfuran-2-yl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O2/c1-13-5-6-17(29-13)16-12-24-26-18(25-16)27-9-7-19(28,8-10-27)14-3-2-4-15(11-14)20(21,22)23/h2-6,11-12,28H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZLPHWJSKJFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CN=NC(=N2)N3CCC(CC3)(C4=CC(=CC=C4)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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